CS-003

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

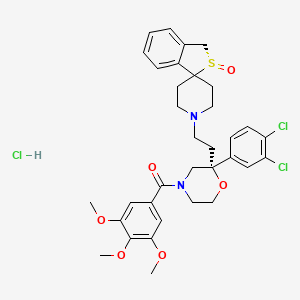

Fórmula molecular |

C34H39Cl3N2O6S |

|---|---|

Peso molecular |

710.1 g/mol |

Nombre IUPAC |

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride |

InChI |

InChI=1S/C34H38Cl2N2O6S.ClH/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40;/h4-9,18-20H,10-17,21-22H2,1-3H3;1H/t33-,45-;/m0./s1 |

Clave InChI |

IHDDYKNRVLPVEV-FFKPOUSOSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl.Cl |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl.Cl |

Sinónimos |

1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide CS 003 CS-003 CS003 TNRA cpd |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: CS-003, a Triple Neurokinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-003 is a potent, orally active, small molecule antagonist that exhibits a unique mechanism of action by targeting all three known neurokinin receptors: NK1, NK2, and NK3. Developed by Daiichi Sankyo, this triple antagonism was investigated for its therapeutic potential in respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies demonstrated its efficacy in relevant animal models by inhibiting key pathological features of these conditions, such as bronchoconstriction, airway hyperresponsiveness, and neurogenic inflammation. A clinical study in asthmatic patients further confirmed its ability to block neurokinin-mediated airway responses. However, the development of this compound was discontinued. A significant finding in preclinical toxicology studies was the observation of testicular toxicity in male dogs, which was mechanistically linked to the blockade of the neurokinin-3 receptor (NK3R) at the hypothalamic level, highlighting the complex physiological roles of the neurokinin system. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to the Neurokinin System and this compound

The neurokinin system comprises a family of neuropeptides, the tachykinins (Substance P, Neurokinin A, and Neurokinin B), and their respective G-protein coupled receptors (GPCRs): the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R). These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, and are implicated in a diverse range of physiological and pathophysiological processes, including pain, inflammation, smooth muscle contraction, and regulation of the hypothalamic-pituitary-gonadal axis.

This compound, with the chemical name [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], was designed as a triple antagonist to simultaneously block the actions of all three tachykinins at their respective receptors. This approach was hypothesized to offer a more comprehensive therapeutic effect in complex diseases like asthma, where all three neurokinin pathways are believed to contribute to the underlying pathology.[1][2]

Mechanism of Action: Triple Neurokinin Receptor Antagonism

This compound functions as a competitive antagonist at the NK1, NK2, and NK3 receptors. By binding to these receptors, it prevents the endogenous tachykinin ligands from initiating their downstream signaling cascades.

Neurokinin Receptor Signaling Pathways

The activation of neurokinin receptors by their endogenous ligands initiates a cascade of intracellular events. While there are commonalities, the specific downstream effects can vary depending on the receptor subtype and the cell type in which they are expressed.

-

NK1 Receptor Signaling: Substance P (SP) is the preferred endogenous ligand for the NK1R. Upon binding, the receptor primarily couples to Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and the release of inflammatory mediators.

-

NK2 Receptor Signaling: Neurokinin A (NKA) is the high-affinity ligand for the NK2R. Similar to the NK1R, the NK2R also couples to Gαq/11, leading to the activation of the PLC-IP3-DAG pathway and a subsequent increase in intracellular calcium. This signaling cascade is particularly important in mediating the contraction of airway smooth muscle.

-

NK3 Receptor Signaling: Neurokinin B (NKB) shows the highest affinity for the NK3R. The NK3R is also coupled to Gαq/11 and activates the PLC pathway. In the central nervous system, particularly the hypothalamus, NK3R signaling plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.

Below are Graphviz diagrams illustrating these signaling pathways and the antagonistic action of this compound.

Quantitative Data

In Vitro Receptor Binding Affinity

While specific Ki values for this compound at the human neurokinin receptors are not publicly available in peer-reviewed literature, a publication reporting on a clinical trial with this compound describes it as having high affinities for human NK1, NK2, and NK3 receptors with "around subnanomolar Ki values".[1] The same source provides a qualitative comparison of this compound's affinity to other selective antagonists.[1]

In Vivo Efficacy in Preclinical Models

Preclinical studies in guinea pigs have demonstrated the in vivo efficacy of orally administered this compound in various models of respiratory disease.[2]

| Model | Parameter Measured | Agonist | ID50 of this compound (p.o.) | Reference |

| Tracheal Vascular Hyperpermeability | Inhibition of Evans blue dye extravasation | Substance P | 3.6 mg/kg | [2] |

| Bronchoconstriction | Inhibition of increased airway resistance | Neurokinin A | 1.3 mg/kg | [2] |

| Bronchoconstriction | Inhibition of increased airway resistance | Neurokinin B | 0.89 mg/kg | [2] |

Additionally, a 10 mg/kg oral dose of this compound was shown to significantly inhibit the number of coughs induced by capsaicin aerosol (P<0.01) and to inhibit airway hyperresponsiveness to methacholine chloride in ovalbumin-induced asthma models (P<0.01).[2]

Clinical Efficacy

In a double-blind, placebo-controlled, crossover trial in 16 mild asthmatics, a single 200 mg oral dose of this compound significantly protected against Neurokinin A (NKA)-induced bronchoconstriction at 1 and 8 hours post-dose.[1] The provocative concentration of NKA required to cause a 20% fall in FEV1 (PC20) was not reached in 12 of 16 patients at 1 hour and 5 of 16 patients at 8 hours after this compound administration, indicating a significant protective effect.[1]

Experimental Protocols

In Vitro Assays (General Methodologies)

While the specific protocols for this compound are not published, the determination of binding affinities (Ki values) and functional antagonism for neurokinin receptor antagonists typically involves the following assays:

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of the test compound (this compound) for the NK1, NK2, and NK3 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P for NK1R, [125I]Neurokinin A for NK2R, or [3H]SR142801 for NK3R) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

-

-

Functional Assays (e.g., Calcium Mobilization Assay):

-

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to block agonist-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture: Cells expressing the target neurokinin receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

Agonist Stimulation: A fixed concentration of the respective agonist (Substance P, NKA, or NKB) is added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.

-

-

In Vivo Animal Models

-

Ovalbumin-Induced Asthma Model in Guinea Pigs:

-

Objective: To evaluate the effect of this compound on airway hyperresponsiveness.

-

Methodology:

-

Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., aluminum hydroxide).

-

Challenge: After a sensitization period, the animals are challenged with aerosolized OVA to induce an asthmatic response.

-

Drug Administration: this compound or vehicle is administered orally at specified times before the OVA challenge.

-

Assessment of Airway Hyperresponsiveness: Airway responsiveness to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography to assess changes in airway resistance.

-

Data Analysis: The effect of this compound on attenuating the methacholine-induced bronchoconstriction in OVA-challenged animals is compared to the vehicle control group.

-

-

-

Capsaicin-Induced Cough Model in Guinea Pigs:

-

Objective: To assess the antitussive effect of this compound.

-

Methodology:

-

Acclimatization: Guinea pigs are acclimatized to a whole-body plethysmography chamber.

-

Drug Administration: this compound or vehicle is administered orally prior to the challenge.

-

Capsaicin Challenge: The animals are exposed to an aerosol of capsaicin, a known tussive agent that stimulates sensory C-fibers in the airways.

-

Cough Recording: The number of coughs is recorded and counted for a defined period following the capsaicin challenge.

-

Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group.

-

-

Toxicological Profile: Testicular Toxicity

A notable finding from preclinical studies was the induction of testicular toxicity in male dogs following daily administration of this compound.[3] The observed toxicities included decreased sperm count and motility, increased sperm abnormalities, and histopathological changes in the testes, epididymis, and prostate.[3] Further investigation revealed that a single administration of this compound suppressed plasma testosterone and luteinizing hormone (LH) levels.[3] This effect was attributed to the inhibition of neurokinin B (NKB) signaling at the NK3 receptor, likely at the hypothalamic level, which is known to be a key regulator of the hypothalamic-pituitary-gonadal axis.[3]

Conclusion

This compound is a potent triple neurokinin receptor antagonist with demonstrated efficacy in preclinical models of respiratory diseases and in a clinical setting of NKA-induced bronchoconstriction in asthmatics. Its mechanism of action involves the competitive blockade of NK1, NK2, and NK3 receptors, thereby inhibiting the downstream signaling pathways initiated by their endogenous ligands. While this triple antagonism showed therapeutic promise, the development of this compound was discontinued. The observed testicular toxicity in preclinical studies, mediated by its NK3 receptor antagonism, underscores the physiological importance of the neurokinin system beyond its role in inflammation and bronchoconstriction and highlights a potential challenge for the development of systemic NK3R antagonists for non-life-threatening conditions. This technical guide provides a detailed overview of the available scientific information on the mechanism of action of this compound for the scientific and drug development community.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation, mediated by the release of neuropeptides such as tachykinins, plays a significant role in the pathophysiology of various respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their effects through three main receptor subtypes: NK1, NK2, and NK3. CS-003 is a potent, orally active triple neurokinin receptor antagonist with high affinity for all three receptors. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in neurokinin-related respiratory diseases. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

Introduction to Neurokinins and Respiratory Diseases

Tachykinins are a family of neuropeptides that are widely distributed in the central and peripheral nervous systems, including the sensory nerves of the airways.[1] Upon stimulation by various triggers such as allergens, irritants, and inflammatory mediators, these nerves release tachykinins, which contribute to the hallmarks of respiratory diseases.[2]

-

Bronchoconstriction: Tachykinins, particularly NKA, are potent bronchoconstrictors, acting directly on airway smooth muscle cells.[2]

-

Airway Inflammation: SP, through the NK1 receptor, promotes neurogenic inflammation characterized by plasma extravasation (vascular permeability), vasodilation, and the recruitment and activation of inflammatory cells.[3][4]

-

Mucus Hypersecretion: Tachykinins can stimulate mucus secretion from submucosal glands, contributing to airway obstruction.

-

Cough: Activation of sensory nerves in the airways can trigger the cough reflex, and neurokinins are implicated in this process.[5]

Given the multifaceted role of tachykinins in respiratory pathophysiology, blockade of their receptors presents a promising therapeutic strategy.

This compound: A Triple Neurokinin Receptor Antagonist

This compound is a novel small molecule that acts as a competitive antagonist at all three neurokinin receptors. Its high affinity for NK1, NK2, and NK3 receptors allows for comprehensive blockade of the downstream effects of all major tachykinins.

In Vitro Pharmacology

The antagonist activity of this compound has been characterized in various in vitro assays, demonstrating its potent and balanced affinity for human neurokinin receptors.

| Receptor | Ligand | Assay Type | This compound Affinity (Ki) | Reference |

| NK1 | Substance P | Radioligand Binding | 2.3 nM | [6][7][8] |

| NK2 | Neurokinin A | Radioligand Binding | 0.54 nM | [6][7][8] |

| NK3 | Neurokinin B | Radioligand Binding | 0.74 nM | [6][7][8] |

Functional antagonism has been demonstrated through the inhibition of second messenger production, such as inositol phosphate formation, following agonist stimulation of cells expressing neurokinin receptors.

| Receptor | Agonist | Functional Assay | This compound Potency (pA2) | Reference |

| NK1 | Substance P | Inositol Phosphate Formation | 8.7 µM | [7] |

| NK2 | Neurokinin A | Inositol Phosphate Formation | 9.4 µM | [7] |

| NK3 | Neurokinin B | Inositol Phosphate Formation | 9.5 µM | [7] |

Neurokinin Receptor Signaling Pathway

The binding of tachykinins to their respective G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that lead to the various pathophysiological responses observed in respiratory diseases. This compound competitively inhibits this initial binding step.

Preclinical Efficacy of this compound in Respiratory Disease Models

The therapeutic potential of this compound has been evaluated in several well-established guinea pig models of respiratory diseases. These studies demonstrate the broad-spectrum activity of this compound in mitigating key features of these conditions.

Inhibition of Neurokinin-Induced Responses

This compound effectively blocks the direct effects of exogenously administered neurokinins in a dose-dependent manner.

| Model | Agonist | Endpoint | This compound Efficacy (ID50) | Administration Route | Reference |

| Tracheal Vascular Hyperpermeability | Substance P | Evans Blue Extravasation | 3.6 mg/kg | p.o. | [9] |

| Bronchoconstriction | Neurokinin A | Airway Resistance | 1.3 mg/kg | p.o. | [9] |

| Bronchoconstriction | Neurokinin B | Airway Resistance | 0.89 mg/kg | p.o. | [9] |

Efficacy in Allergic Asthma Models

In guinea pig models of allergic asthma induced by ovalbumin sensitization and challenge, this compound has been shown to inhibit key features of the asthmatic response.

-

Airway Hyperresponsiveness: this compound (10 mg/kg, p.o.) significantly inhibited airway hyperresponsiveness to methacholine in both mild and severe models of ovalbumin-induced asthma (P<0.01).[9] In contrast, the leukotriene receptor antagonist montelukast was only effective in the milder model.[9]

-

Allergic Rhinitis: In an ovalbumin-induced rhinitis model, oral administration of this compound dose-dependently inhibited nasal blockade, with an efficacy comparable to that of dexamethasone.[9]

Efficacy in Cough Models

This compound has demonstrated significant antitussive effects in a capsaicin-induced cough model in guinea pigs.

-

Cough Inhibition: A 10 mg/kg oral dose of this compound significantly inhibited the number of coughs induced by capsaicin aerosol (P<0.01), with an effect comparable to that of codeine.[9]

Efficacy in COPD-Related Models

The effects of this compound have also been investigated in models relevant to chronic obstructive pulmonary disease (COPD).

-

Cigarette Smoke-Induced Effects: Intravenous administration of this compound dose-dependently inhibited cigarette smoke-induced bronchoconstriction, tracheal vascular hyperpermeability, and mucus secretion in guinea pigs.[9][10]

Clinical Evaluation of this compound

A clinical trial has been conducted to evaluate the efficacy of this compound in patients with mild asthma.

-

NKA-Induced Bronchoconstriction: A single oral dose of 200 mg of this compound significantly protected against neurokinin A-induced bronchoconstriction at 1 and 8 hours post-dose in mild asthmatics.[11]

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited in this guide.

In Vitro Functional Assay: Inositol Phosphate Accumulation

This assay measures the functional antagonism of this compound by quantifying the inhibition of agonist-induced inositol phosphate (IP) production, a key second messenger in the neurokinin signaling pathway.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human NK1, NK2, or NK3 receptors are cultured in appropriate media.

-

Radiolabeling: Cells are incubated with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation with Antagonist: Cells are washed and pre-incubated with varying concentrations of this compound or vehicle for 15-30 minutes.

-

Agonist Stimulation: Cells are then stimulated with a specific neurokinin agonist (Substance P for NK1, NKA for NK2, NKB for NK3) for a defined period (e.g., 30 minutes).

-

Extraction of Inositol Phosphates: The reaction is terminated, and soluble inositol phosphates are extracted using perchloric acid.

-

Quantification: The extracted [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated IP accumulation, and pA2 values are calculated.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.

-

Sensitization: Male Dunkin-Hartley guinea pigs are sensitized with an intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide on day 0 and a booster on day 14.

-

Challenge: From day 21 to 28, the sensitized animals are challenged daily with an aerosol of ovalbumin for a specified duration.

-

Treatment: this compound or vehicle is administered orally at a specified time before each ovalbumin challenge.

-

Measurement of Airway Hyperresponsiveness: 24 hours after the final challenge, airway responsiveness to increasing concentrations of inhaled methacholine is measured using a whole-body plethysmograph to determine the provocative concentration causing a 200% increase in airway resistance (PC200).

-

Data Analysis: The effect of this compound on airway hyperresponsiveness is determined by comparing the PC200 values of the treated group to the vehicle control group.

In Vivo Model: Capsaicin-Induced Cough in Guinea Pigs

This model is used to evaluate the antitussive potential of test compounds.

-

Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmograph.

-

Treatment: this compound, vehicle, or a positive control (e.g., codeine) is administered orally at a specified time before the challenge.

-

Challenge: Animals are exposed to an aerosol of capsaicin for a defined period.

-

Cough Recording: The number of coughs is recorded during and immediately after the capsaicin challenge using a sound recording system and specialized software to differentiate coughs from other respiratory events.

-

Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated group.

In Vivo Model: Substance P-Induced Tracheal Vascular Hyperpermeability

This model assesses the ability of a compound to inhibit neurogenic inflammation-induced plasma extravasation.

-

Anesthesia: Guinea pigs are anesthetized.

-

Tracer Administration: Evans blue dye, which binds to plasma albumin, is injected intravenously as a tracer for plasma extravasation.

-

Treatment: this compound or vehicle is administered intravenously or orally at a specified time before the challenge.

-

Challenge: Substance P is administered intravenously to induce vascular permeability.

-

Tissue Collection and Dye Extraction: After a set time, the animals are euthanized, and the trachea is removed. The extravasated Evans blue dye is extracted from the tracheal tissue using formamide.

-

Quantification: The concentration of the extracted dye is measured spectrophotometrically.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in dye extravasation compared to the vehicle-treated group.

Conclusion

This compound, as a potent triple neurokinin receptor antagonist, demonstrates significant efficacy in a range of preclinical models of respiratory diseases, targeting key pathophysiological mechanisms including bronchoconstriction, airway inflammation, mucus hypersecretion, and cough. Early clinical data in asthmatic patients further support its therapeutic potential. The comprehensive preclinical data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader class of neurokinin receptor antagonists in the management of respiratory diseases. Further clinical studies are warranted to fully elucidate the therapeutic utility of this compound in patient populations with asthma, COPD, and other neurokinin-related respiratory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. A substance P antagonist inhibits vagally induced increase in vascular permeability and bronchial smooth muscle contraction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular permeability changes and smooth muscle contraction in relation to capsaicin-sensitive substance P afferents in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P increases microvascular permeability via nitric oxide-mediated convective pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term effects of substance P on the isolated guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Substance P-induced increase in vascular permeability in the rat trachea does not depend on neutrophils or other components of circulating blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of CS-003: A Triple Neurokinin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CS-003 is a potent, orally active triple neurokinin (NK) receptor antagonist, demonstrating high affinity for the human NK1, NK2, and NK3 receptors. Preclinical studies have highlighted its potential therapeutic efficacy in respiratory diseases associated with neurokinin-mediated pathophysiology, such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vivo efficacy, and the underlying signaling pathways of its target receptors. Detailed experimental methodologies are provided to facilitate the understanding and replication of key studies.

Data Presentation: Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potent and balanced antagonism across all three neurokinin receptors.

Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]

| Receptor Subtype | Ligand | Ki (nM) |

| Human NK1 | This compound | 2.3 |

| Human NK2 | This compound | 0.54 |

| Human NK3 | This compound | 0.74 |

Table 2: In Vivo Efficacy of Orally Administered this compound in Guinea Pig Models [3]

| Model | Agonist | Endpoint | ID50 (mg/kg, p.o.) |

| Tracheal Vascular Hyperpermeability | Substance P | Inhibition of dye extravasation | 3.6 |

| Bronchoconstriction | Neurokinin A | Inhibition of bronchoconstriction | 1.3 |

| Bronchoconstriction | Neurokinin B | Inhibition of bronchoconstriction | 0.89 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human NK1, NK2, and NK3 receptors.

Methodology:

-

Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.

-

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [125I][MePhe7]neurokinin B for the NK3 receptor)[4].

-

Competition Binding Assay:

-

A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist for the respective receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Models in Guinea Pigs

Objective: To evaluate the in vivo efficacy of orally administered this compound in models of respiratory inflammation and bronchoconstriction.

Methodology:

-

Animal Model: Male Hartley guinea pigs are used.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

-

Induction of Hyperpermeability: At a specified time after drug administration, animals are anesthetized, and Evans blue dye (an indicator of plasma protein extravasation) is injected intravenously. Subsequently, Substance P is administered intravenously to induce vascular permeability in the trachea.

-

Sample Collection and Analysis: After a set period, the trachea is dissected, and the extravasated Evans blue dye is extracted. The concentration of the dye is quantified spectrophotometrically.

-

Data Analysis: The dose of this compound that causes a 50% inhibition of the Substance P-induced increase in dye extravasation (ID50) is calculated.

Methodology:

-

Animal Model: Male Hartley guinea pigs are anesthetized, tracheostomized, and mechanically ventilated.

-

Measurement of Bronchoconstriction: Changes in pulmonary insufflation pressure are measured as an index of bronchoconstriction.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

-

Induction of Bronchoconstriction: At a specified time after drug administration, a bolus intravenous injection of Neurokinin A (NKA) or Neurokinin B (NKB) is administered to induce bronchoconstriction.

-

Data Analysis: The dose-response relationship for the inhibitory effect of this compound on the agonist-induced bronchoconstriction is determined, and the ID50 value is calculated.

Clinical Trial in Asthmatic Patients

Objective: To assess the effect of a single oral dose of this compound on Neurokinin A-induced bronchoconstriction in patients with mild asthma.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial was conducted in 16 patients with mild asthma[5].

-

Drug Administration: Patients received a single oral dose of 200 mg of this compound dissolved in distilled water, or a matched placebo[5].

-

NKA Provocation Tests: Bronchial provocation tests with inhaled Neurokinin A (NKA) were performed before dosing and at 1, 8, and 24 hours after dosing[5].

-

Endpoint: The primary endpoint was the provocative concentration of NKA causing a 20% fall in the forced expiratory volume in one second (PC20 FEV1).

-

Data Analysis: The shift in the NKA dose-response curve and the change in PC20 FEV1 were compared between the this compound and placebo treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the neurokinin receptors and the experimental workflow for evaluating this compound.

Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor, preferentially activated by Substance P, primarily couples to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events contribute to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.

Caption: NK1 Receptor Signaling Cascade.

Neurokinin-2 (NK2) Receptor Signaling Pathway

Neurokinin A (NKA) is the preferred endogenous ligand for the NK2 receptor. Similar to the NK1 receptor, the NK2 receptor primarily couples to Gq/11 proteins, activating the PLC-IP3-DAG pathway. This signaling cascade is particularly important in mediating smooth muscle contraction, especially in the respiratory and gastrointestinal tracts.

Caption: NK2 Receptor Signaling Cascade.

Neurokinin-3 (NK3) Receptor Signaling Pathway

The NK3 receptor is preferentially activated by Neurokinin B (NKB). It also couples to Gq/11 proteins, initiating the PLC-IP3-DAG signaling cascade. NK3 receptors are predominantly expressed in the central nervous system and are involved in the regulation of various neurological processes, including reproductive function and mood.

Caption: NK3 Receptor Signaling Cascade.

Experimental Workflow for this compound Evaluation

The evaluation of this compound follows a standard preclinical and clinical development workflow for a receptor antagonist.

Caption: this compound Development Workflow.

Conclusion

This compound is a potent triple neurokinin receptor antagonist with a well-characterized pharmacological profile. Its high affinity for NK1, NK2, and NK3 receptors translates into significant in vivo efficacy in preclinical models of respiratory diseases. Furthermore, early clinical data in asthmatic patients has demonstrated its ability to inhibit NKA-induced bronchoconstriction, providing proof-of-concept for its therapeutic potential. The detailed methodologies and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other neurokinin receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel triple neurokinin receptor antagonist this compound inhibits respiratory disease models in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

CS-003: A Comprehensive Technical Guide to its Binding Affinity for Human Neurokinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding characteristics of CS-003, a potent triple tachykinin receptor antagonist, for the human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. This guide includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of key biological and experimental pathways.

Core Data: Binding Affinity of this compound

This compound demonstrates high-affinity binding to all three human neurokinin receptor subtypes. As a triple antagonist, it effectively blocks the action of the endogenous tachykinin neuropeptides: substance P (SP) at NK1 receptors, neurokinin A (NKA) at NK2 receptors, and neurokinin B (NKB) at NK3 receptors. The inhibitory constants (Ki) presented below quantify the high affinity of this compound for these receptors.[1]

| Receptor Subtype | Ligand | Ki (nM) |

| Human Neurokinin-1 (NK1) | This compound | 2.3 |

| Human Neurokinin-2 (NK2) | This compound | 0.54 |

| Human Neurokinin-3 (NK3) | This compound | 0.74 |

Table 1: Binding affinities of this compound for human neurokinin receptors. Ki is the inhibitory constant, representing the concentration of the antagonist that occupies 50% of the receptors in the absence of the native ligand.[1]

Experimental Protocols

The determination of the binding affinity of a compound like this compound is typically achieved through competitive radioligand binding assays. While the specific protocol for this compound is proprietary, the following represents a standard and widely accepted methodology for determining the Ki values for neurokinin receptor antagonists.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor. The concentration at which the competitor displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human neurokinin receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human NK1, NK2, or NK3 receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:

-

NK1: [¹²⁵I]Bolton-Hunter Substance P

-

NK2: [¹²⁵I]-Neurokinin A

-

NK3: [¹²⁵I-MePhe⁷]-Neurokinin B

-

-

Unlabeled Competitor: this compound.

-

Assay Buffer: Typically a HEPES-based buffer (pH 7.4) containing protease inhibitors, bovine serum albumin (BSA), and appropriate salts (e.g., MgCl₂, CaCl₂).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Add a range of concentrations of the unlabeled competitor, this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials containing a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

3. Data Analysis:

-

Plot the measured radioactivity (counts per minute) against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Neurokinin Receptor Signaling Pathway

Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins. Upon activation by their endogenous ligands, they initiate a signaling cascade that leads to an increase in intracellular calcium.

Caption: Simplified signaling pathway of neurokinin receptors.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a radioligand competition binding assay to determine the binding affinity of this compound.

Caption: Workflow for determining binding affinity via competitive assay.

Logical Relationship: Competitive Antagonism

This diagram illustrates the principle of competitive antagonism, where this compound competes with the endogenous tachykinin ligands for the same binding site on the neurokinin receptor.

Caption: Principle of competitive antagonism by this compound.

References

The Genesis of a Novel Gene Therapy: A Technical Deep Dive into the Discovery and Development of Nadofaragene Firadenovec (CS-003)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery and development of Nadofaragene Firadenovec (Adstiladrin), a first-in-class intravesical gene therapy for high-risk, Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC). The pivotal Phase 3 clinical trial for this therapy was designated CS-003.

Preclinical Discovery and Rationale

The development of Nadofaragene Firadenovec, also known as rAd-IFNα/Syn3, is rooted in decades of research into the antitumor properties of interferon-alpha (IFNα)[1]. Early clinical studies of intravesical IFNα protein therapy for NMIBC showed limited efficacy, largely due to insufficient and transient exposure of the urothelium to the protein[2]. This challenge prompted the exploration of a gene therapy approach to achieve sustained, localized production of IFNα within the bladder.

Nadofaragene Firadenovec was engineered as a non-replicating adenoviral vector (serotype 5) carrying the gene for human interferon alfa-2b (IFNα2b)[3]. To enhance the transduction of the adenoviral vector into the urothelial cells, a novel excipient, Syn3, a polyamide surfactant, was incorporated. Syn3 disrupts the bladder's glycosaminoglycan (GAG) layer, facilitating viral entry into the bladder wall cells[2].

Preclinical studies in athymic nude mice with established human bladder cancer xenografts demonstrated that a single intravesical administration of rAd-IFNα/Syn3 led to significant tumor regression[2]. These studies also confirmed high and sustained levels of IFNα in the urine and bladder tissue of the treated animals[2]. Notably, the therapy exhibited both a direct cytotoxic effect on tumor cells and a "bystander effect," where transfected normal urothelial cells also produced and secreted IFNα, amplifying the therapeutic effect[2]. Non-clinical toxicology studies in rodents and primates revealed no major toxicities, supporting the progression to clinical trials[2].

Mechanism of Action: The Interferon Alfa-2b Signaling Pathway

Upon intravesical instillation, Nadofaragene Firadenovec transduces both normal and cancerous urothelial cells. The adenoviral vector delivers the IFNα2b gene to the cell nucleus, where it is transcribed and translated, leading to the secretion of high local concentrations of IFNα2b protein[4].

IFNα2b exerts its antitumor effects by binding to the Type I interferon receptor (IFNAR) on the surface of urothelial cells. This binding event triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway[5].

The key steps in this pathway are:

-

Receptor Dimerization and JAK Activation: IFNα2b binding induces the dimerization of the IFNAR1 and IFNAR2 receptor subunits, bringing their associated JAKs (TYK2 and JAK2) into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for STAT1 and STAT2 proteins.

-

ISGF3 Complex Formation: Recruited STAT1 and STAT2 are subsequently phosphorylated by the JAKs. The phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3)[6].

-

Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of interferon-stimulated genes (ISGs)[6]. This binding initiates the transcription of a wide array of genes that mediate the antiproliferative, pro-apoptotic, and immunomodulatory effects of IFNα2b[3].

Downstream effects of IFNα2b signaling in bladder cancer cells include:

-

Induction of Apoptosis: IFNα signaling can induce programmed cell death in tumor cells through the activation of caspase cascades[2].

-

Inhibition of Angiogenesis: The therapy has been shown to have anti-angiogenic effects, limiting the tumor's blood supply[2].

-

Immune Modulation: IFNα2b can enhance the host's immune response against the tumor by recruiting and activating immune cells such as T cells and natural killer (NK) cells[2].

Caption: IFNα2b signaling via the JAK/STAT pathway.

Clinical Development: The this compound Trial

The clinical development of Nadofaragene Firadenovec culminated in the pivotal, single-arm, open-label, multicenter Phase 3 trial, known as this compound (NCT02773849)[7].

Study Design and Patient Population

The this compound trial was designed to evaluate the efficacy and safety of intravesical Nadofaragene Firadenovec in patients with high-risk, BCG-unresponsive NMIBC[7]. A total of 157 patients were enrolled across 33 centers in the United States[8].

Key Inclusion Criteria:

-

Adults with histologically confirmed high-risk NMIBC (carcinoma in situ [CIS] with or without concomitant high-grade Ta or T1 papillary disease)[9].

-

BCG-unresponsive disease, defined as persistent or recurrent high-grade disease within 12 months of completing adequate BCG therapy[9].

-

All visible papillary tumors were required to be fully resected prior to treatment[4].

Key Exclusion Criteria:

-

Muscle-invasive (≥T2) or metastatic urothelial carcinoma.

-

Inability to retain the intravesical instillation for at least one hour.

-

Prior intravesical chemotherapy within 8 weeks of study treatment[4].

Table 1: Baseline Demographics and Disease Characteristics of Patients in the this compound Trial (CIS Cohort, n=103)

| Characteristic | Value |

| Median Age (years) | 70[9] |

| Male | 88%[9] |

| White | 92%[9] |

| Disease Stage at Study Entry | |

| CIS only | 76%[9] |

| CIS with high-grade Ta | 19%[9] |

| CIS with T1 | 5%[9] |

| Median Prior BCG Instillations | 12[9] |

Experimental Protocol

Treatment Regimen: Patients received a 75 mL intravesical instillation of Nadofaragene Firadenovec at a concentration of 3 x 10¹¹ viral particles (vp)/mL[7]. The instillation was administered via a urinary catheter and retained in the bladder for one hour. During the dwell time, patients were instructed to reposition approximately every 15 minutes to ensure distribution of the therapy throughout the bladder[10]. Treatment was administered once every three months for up to four doses (12 months) or until disease recurrence or unacceptable toxicity[7].

Efficacy and Safety Assessments:

-

Efficacy: The primary endpoint was the complete response (CR) rate at any time in patients with CIS[7]. A CR was defined as the absence of high-grade disease on cystoscopy, urine cytology, and bladder biopsy. The durability of the response was a key secondary endpoint.

-

Safety: Safety was assessed through the monitoring of adverse events (AEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.

Caption: this compound Clinical Trial Workflow.

Efficacy and Safety Results

Efficacy: The this compound trial met its primary endpoint. In the cohort of patients with CIS with or without concomitant high-grade Ta or T1 disease, the complete response rate at 3 months was 51%[9]. Of those who achieved a complete response, 46% remained free of high-grade recurrence at 12 months[9]. The median duration of response was 9.7 months[9]. At a 36-month follow-up, 25.5% of the initial complete responders remained free of high-grade recurrence[11].

Table 2: Key Efficacy Outcomes of the this compound Trial (CIS Cohort)

| Efficacy Endpoint | Result |

| Complete Response (CR) Rate at 3 months | 51% (50/98 patients)[9] |

| High-Grade Recurrence-Free Rate at 12 months (among CR patients) | 46% (23/50 patients)[9] |

| Median Duration of Response | 9.7 months[9] |

| High-Grade Recurrence-Free at 36 months (among initial CR patients) | 25.5% (14/55 patients)[11] |

Safety: Nadofaragene Firadenovec was generally well-tolerated. The most common treatment-related adverse events were localized to the bladder and were mostly mild to moderate in severity.

Table 3: Common Treatment-Related Adverse Events in the this compound Trial (All Patients, n=157)

| Adverse Event | Any Grade | Grade 3-4 |

| Instillation site discharge | 33% | - |

| Fatigue | 24% | - |

| Bladder spasm | 20% | Grade 3: <2% |

| Micturition urgency | 19% | Grade 3: 1%[7] |

| Hematuria | 17% | - |

Serious adverse reactions occurred in 11% of patients, with the most common being coronary artery disease and hematuria. Treatment was discontinued due to adverse reactions in 1.9% of patients[11]. There were no treatment-related deaths[7].

Conclusion

The development of Nadofaragene Firadenovec, culminating in the successful this compound trial, represents a significant advancement in the treatment of high-risk, BCG-unresponsive NMIBC. By leveraging a novel gene therapy approach to deliver sustained, localized interferon alfa-2b, this therapy offers a new and effective bladder-sparing option for a patient population with previously limited choices. The comprehensive preclinical and clinical data underscore its favorable benefit-risk profile and establish it as a valuable addition to the urologic oncology armamentarium.

References

- 1. The Evolution of Nadofaragene Firadenovec: A Review and the Path Forward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Interferon gene therapy with nadofaragene firadenovec for bladder cancer: from bench to approval [frontiersin.org]

- 3. The Evolution of Nadofaragene Firadenovec: A Review and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional regulation by STAT1 and STAT2 in the interferon JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intravesical nadofaragene firadenovec gene therapy for BCG-unresponsive non-muscle-invasive bladder cancer: a single-arm, open-label, repeat-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADSTILADRIN (=INSTILADRIN) in Patients With High-Grade, Bacillus Calmette-Guerin (BCG) Unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) [clin.larvol.com]

- 9. onclive.com [onclive.com]

- 10. Nadofaragene Firadenovec-vncg Monograph for Professionals - Drugs.com [drugs.com]

- 11. onclive.com [onclive.com]

In Vivo and In Vitro Efficacy of CS-003 (Nadofaragene Firadenovec): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadofaragene firadenovec (Adstiladrin®), evaluated in the pivotal Phase 3 clinical trial CS-003, is a non-replicating adenoviral vector-based gene therapy for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors. This technical guide provides an in-depth overview of the in vivo and in vitro efficacy of this novel therapeutic agent, detailing its mechanism of action, experimental protocols, and clinical trial data.

Mechanism of Action

Nadofaragene firadenovec is designed to deliver a copy of the human interferon alfa-2b (IFNα2b) gene to the urothelial cells of the bladder. The therapy is administered intravesically and is combined with a polyamide surfactant, Syn-3, which enhances the transduction of the adenoviral vector into the bladder cells. Once inside the cells, the IFNα2b gene is transcribed and translated, leading to the local and sustained production of the IFNα2b protein. This protein exerts its anti-tumor effects through a dual mechanism:

-

Direct Effects: IFNα2b can directly inhibit cancer cell growth by inducing apoptosis (programmed cell death) and arresting the cell cycle. It also has anti-angiogenic properties, hindering the formation of new blood vessels that tumors need to grow.

-

Indirect Effects: IFNα2b is a potent immunomodulatory cytokine. It activates various components of the innate and adaptive immune systems, including natural killer (NK) cells and T cells, and increases antigen presentation, leading to a more robust anti-tumor immune response.

Signaling Pathway

The intracellular signaling cascade initiated by IFNα2b binding to its receptor (IFNAR) on bladder cancer cells is multifaceted, culminating in anti-tumor activity. The primary pathway activated is the JAK-STAT pathway.

Caption: IFNα2b signaling cascade in bladder cancer cells.

In Vivo Efficacy: The this compound Clinical Trial

The efficacy of nadofaragene firadenovec was primarily evaluated in the multi-center, open-label, single-arm Phase 3 clinical trial, this compound.

Experimental Protocol: this compound Trial

Objective: To evaluate the efficacy and safety of intravesical nadofaragene firadenovec in patients with high-risk, BCG-unresponsive NMIBC.

Patient Population: The study enrolled 157 patients with high-risk NMIBC who were unresponsive to BCG therapy. To be eligible, patients needed to have persistent or recurrent high-grade disease within 12 months of their last BCG treatment. All visible papillary tumors were required to be resected prior to treatment.

Treatment Regimen:

-

Dosage: A single intravesical dose of 75 mL of nadofaragene firadenovec at a concentration of 3 x 10^11 viral particles (vp)/mL.

-

Administration: The therapy was administered into the bladder via a urinary catheter.

-

Schedule: The treatment was given once every three months. Patients who showed a complete response at the 3-month assessment continued to receive the treatment on this schedule.

Primary Endpoint: The primary endpoint was the complete response (CR) rate at any time in patients with CIS with or without papillary tumors.

Secondary Endpoints: Secondary endpoints included the duration of response (DOR), high-grade recurrence-free survival, and safety.

Caption: Experimental workflow of the this compound clinical trial.

Quantitative Data from this compound Trial

The following tables summarize the key efficacy data from the this compound trial.

| Efficacy Endpoint | Patient Cohort | Result | Citation |

| Complete Response (CR) Rate at 3 Months | CIS ± Ta/T1 | 53.4% (55/103 patients) | [1] |

| Complete Response (CR) Rate at any time | CIS ± Ta/T1 | 51% (95% CI, 41%-61%) | [2][3][4] |

| High-Grade Recurrence-Free Survival at 12 Months | Papillary only (Ta/T1) | 43.8% | [5] |

| Median Duration of Response (DOR) | Responders | 9.7 months | [2][3][6] |

| Maintenance of CR at 12 Months | Patients who achieved CR | 46% | [3][4] |

| Cystectomy-Free Survival at 36 Months | Overall CIS ± Ta/T1 cohort | 53.8% (Kaplan-Meier estimate) | [6] |

| Overall Survival at 36 Months | Overall CIS ± Ta/T1 cohort | 90.4% (Kaplan-Meier estimate) | [6] |

| Durability of Complete Response in Responders | |

| Time Point | Percentage of Patients Remaining in CR |

| 12 Months | 46%[3][4] |

| 36 Months | 25.5%[1][6] |

In Vitro Efficacy

Preclinical in vitro studies have been instrumental in establishing the mechanism of action of nadofaragene firadenovec. These studies have demonstrated that:

-

Induction of Apoptosis: Treatment of human bladder cancer cell lines with IFNα leads to apoptosis. This effect is associated with the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.

-

Anti-proliferative Effects: IFNα has been shown to inhibit the proliferation of bladder cancer cells.

-

Bystander Effect: The localized production of IFNα by transduced cells can induce anti-tumor effects in neighboring, non-transduced cancer cells.

-

Enhanced Immune Cell Activity: In vitro studies have shown that IFNα2b can enhance the natural killer (NK) cell activity against bladder cancer cells.

While these studies confirm the anti-cancer effects of IFNα in a laboratory setting, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for nadofaragene firadenovec across a range of bladder cancer cell lines are not extensively reported in the available literature. One study did show that murine IFNα increased MB49 bladder cancer cell death in vitro at doses over 100 IU/mL.

Conclusion

Nadofaragene firadenovec represents a significant advancement in the treatment of high-risk, BCG-unresponsive NMIBC. The in vivo data from the pivotal this compound trial demonstrates clinically meaningful efficacy, with a substantial complete response rate and durable responses. The underlying mechanism of action, supported by in vitro studies, involves the localized production of IFNα2b, which exerts both direct and indirect anti-tumor effects. This technical guide provides a comprehensive overview of the available efficacy data and experimental protocols for this compound, offering valuable insights for researchers and clinicians in the field of oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Interferon Alpha-2b: A Therapeutic Protein for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferon gene therapy with nadofaragene firadenovec for bladder cancer: from bench to approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nadofaragene firadenovec: a breakthrough in the field of bladder oncology [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Direct and indirect effects of IFN-α2b in malignancy treatment: not only an archer but also an arrow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CS-003 in a Guinea Pig Asthma Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Guinea pig models of ovalbumin (OVA)-induced asthma are well-established and widely used in preclinical research due to the anatomical and physiological similarities of their airways to humans.[2] This document provides a detailed protocol for utilizing CS-003, a novel and orally active triple neurokinin (NK) receptor antagonist, in a guinea pig model of OVA-induced asthma. This compound has been shown to inhibit airway hyperresponsiveness in this model, suggesting its therapeutic potential in treating respiratory diseases associated with neurokinins.[3]

Neurokinins, such as substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides that play a significant role in neurogenic inflammation, a key component of asthma pathophysiology. They mediate their effects through three main receptor subtypes: NK1, NK2, and NK3. Activation of these receptors can lead to bronchoconstriction, increased vascular permeability, and mucus secretion.[3] this compound, by antagonizing all three receptors, offers a comprehensive approach to mitigating the effects of neurokinins in the airways.

These application notes provide a comprehensive guide for researchers to effectively design and execute studies to evaluate the efficacy of this compound in a validated guinea pig model of allergic asthma.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing an ovalbumin-induced guinea pig asthma model. The data for the this compound treatment group is illustrative of the expected outcomes based on published literature and is intended for comparative purposes.

Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine

| Treatment Group | PC200 (mg/mL) of Methacholine |

| Naive Control | 2.5 ± 0.4 |

| OVA-sensitized (Vehicle) | 0.8 ± 0.2* |

| OVA-sensitized + this compound (10 mg/kg, p.o.) | 1.9 ± 0.3# |

*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). PC200 represents the provocative concentration of methacholine required to cause a 200% increase in airway resistance. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10^5/mL) | Eosinophils (x10^4/mL) | Neutrophils (x10^4/mL) | Macrophages (x10^5/mL) | Lymphocytes (x10^4/mL) |

| Naive Control | 2.5 ± 0.3 | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.0 ± 0.2 | 0.8 ± 0.1 |

| OVA-sensitized (Vehicle) | 8.9 ± 1.1 | 4.2 ± 0.6 | 5.8 ± 0.7 | 3.5 ± 0.4 | 2.5 ± 0.3* |

| OVA-sensitized + this compound (10 mg/kg, p.o.) | 4.1 ± 0.5# | 1.5 ± 0.3# | 2.1 ± 0.4# | 2.8 ± 0.3 | 1.2 ± 0.2# |

*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). Data are presented as mean ± SEM.

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Naive Control | 25 ± 5 | 15 ± 3 | 30 ± 6 |

| OVA-sensitized (Vehicle) | 150 ± 20 | 120 ± 15 | 180 ± 25* |

| OVA-sensitized + this compound (10 mg/kg, p.o.) | 60 ± 10# | 50 ± 8# | 75 ± 12# |

*p < 0.05 compared to Naive Control. #p < 0.05 compared to OVA-sensitized (Vehicle). Data are presented as mean ± SEM.

Experimental Protocols

Ovalbumin-Induced Asthma Model in Guinea Pigs

This protocol describes the induction of an allergic asthma phenotype in guinea pigs using ovalbumin (OVA) sensitization and challenge.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Nebulizer system

Procedure:

-

Sensitization (Day 0 and Day 7):

-

Prepare a sensitization solution of 1 mg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.

-

On Day 0, administer a 1 mL intraperitoneal (i.p.) injection of the sensitization solution to each guinea pig.

-

On Day 7, administer a booster injection of 0.5 mL of the same sensitization solution i.p.

-

-

Allergen Challenge (Day 14 onwards):

-

Beginning on Day 14, expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 5 minutes, three times a week for two weeks.

-

For the control group, use a saline aerosol.

-

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 300g guinea pig receiving 0.3 mL).

-

Administer this compound orally (p.o.) via gavage once daily, starting 24 hours before the first OVA challenge and continuing throughout the challenge period.

-

The vehicle control group should receive an equivalent volume of the vehicle.

Assessment of Airway Hyperresponsiveness

Materials:

-

Whole-body plethysmography system

-

Methacholine chloride

-

Nebulizer

Procedure:

-

Twenty-four hours after the final OVA challenge, place the guinea pigs in the whole-body plethysmograph to measure baseline airway resistance.

-

Expose the animals to increasing concentrations of aerosolized methacholine (e.g., 0.1, 0.25, 0.5, 1.0, 2.5 mg/mL).

-

Record the changes in airway resistance at each concentration.

-

Calculate the provocative concentration of methacholine that causes a 200% increase in airway resistance (PC200).

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytology stains (e.g., Wright-Giemsa)

-

Microscope

Procedure:

-

Immediately after the AHR measurement, euthanize the guinea pigs.

-

Expose the trachea and cannulate it.

-

Instill and withdraw 5 mL of ice-cold PBS into the lungs three times.

-

Pool the recovered BAL fluid (BALF).

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Cytokine Analysis

Materials:

-

ELISA kits for guinea pig IL-4, IL-5, and IL-13

Procedure:

-

Use the supernatant from the centrifuged BALF.

-

Perform ELISAs according to the manufacturer's instructions to quantify the levels of IL-4, IL-5, and IL-13.

Mandatory Visualization

Caption: Signaling pathway of allergic asthma and the mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound in a guinea pig asthma model.

References

- 1. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The triple neurokinin-receptor antagonist this compound inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Inhibition of Citric Acid-Induced Cough

Disclaimer: Initial searches for a compound designated "CS-003" for the treatment of cough did not yield specific scientific or clinical data. Therefore, these application notes and protocols have been generated using a well-documented P2X3 receptor antagonist, Gefapixant , as a representative compound for inhibiting cough, including models of chemically-induced cough. The provided data and protocols are for research and informational purposes only.

Application Notes

Introduction to the Citric Acid-Induced Cough Model

The inhalation of citric acid aerosol is a widely utilized and validated method in both preclinical and clinical research to induce cough and assess the efficacy of antitussive therapies.[1][2] Citric acid acts as a tussive agent, stimulating sensory nerves in the airways to elicit a cough reflex.[3] This model is valuable for studying the neurophysiology of cough and for screening potential new cough-suppressing drugs. The sensitivity to citric acid can be quantified by determining the lowest concentration that reliably evokes a cough response (C2 or C5, the concentration causing two or five coughs, respectively).[1]

Mechanism of Action of Citric Acid-Induced Cough

Citric acid is believed to induce cough primarily through the activation of sensory nerve endings in the respiratory tract. The proposed mechanism involves the stimulation of acid-sensing ion channels (ASICs) and Transient Receptor Potential (TRP) channels, particularly TRPV1, on vagal afferent nerve fibers (both C-fibers and Aδ-fibers).[4][5] The activation of these receptors by the acidic stimulus leads to depolarization of the nerve fibers, which then transmit signals to the cough center in the brainstem, culminating in the motor act of coughing.

Gefapixant: A P2X3 Receptor Antagonist

Gefapixant is a selective antagonist of the P2X3 and P2X2/3 receptors.[6] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[7] In the context of chronic cough, it is hypothesized that inflammation or irritation of the airways leads to an increase in extracellular ATP, which then activates P2X3 receptors on sensory nerve fibers, contributing to cough hypersensitivity.[4] By blocking these receptors, Gefapixant reduces the signaling from these sensory nerves, thereby decreasing the urge to cough and the frequency of coughing.[6][7]

Interestingly, while Gefapixant has shown efficacy in reducing chronic cough frequency, a study investigating its effect on various cough challenges found that it significantly inhibited ATP-evoked cough but had no effect on citric acid-induced cough.[8][9] This suggests that the pathways for ATP-induced and citric acid-induced cough may be distinct, and that the clinical efficacy of Gefapixant in chronic cough is likely mediated through the inhibition of the ATP-P2X3 signaling pathway, which is a key driver of cough hypersensitivity, rather than the direct acid-sensing pathway stimulated by citric acid.[7]

Quantitative Data for Gefapixant in Chronic Cough Clinical Trials

The following tables summarize the efficacy of Gefapixant in reducing cough frequency in patients with refractory or unexplained chronic cough from Phase 3 clinical trials.

Table 1: Reduction in 24-Hour Cough Frequency with Gefapixant (45 mg Twice Daily)

| Study | Duration | Gefapixant Reduction from Baseline | Placebo-Adjusted Relative Reduction | p-value | Reference |

| COUGH-1 | 12 weeks | 62% | 18.45% | 0.041 | [10] |

| COUGH-2 | 24 weeks | 63% | 14.64% | 0.031 | [10] |

Table 2: Meta-Analysis of Gefapixant Efficacy on Cough Frequency

| Dose | Outcome | Estimated Relative Reduction vs. Placebo | Reference |

| Moderate (45-50 mg) | 24-h cough frequency | 30.9% | [6] |

| High (≥100 mg) | 24-h cough frequency | 58.5% | [6] |

| Moderate (45-50 mg) | Awake cough frequency | 47.3% | [6] |

| High (≥100 mg) | Awake cough frequency | 62.8% | [6] |

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Challenge in Guinea Pigs

This protocol is adapted from preclinical models used to evaluate antitussive compounds.[11]

1. Animals:

-

Male Dunkin-Hartley guinea pigs (300-400 g).

-

Acclimatize animals for at least 5 days before the experiment.

2. Materials:

-

Whole-body plethysmograph chamber.

-

Ultrasonic nebulizer.

-

Sound recording equipment.

-

Citric acid solution (0.4 M in sterile saline).

-

Vehicle control (e.g., saline).

-

Test compound (e.g., Gefapixant) and vehicle.

3. Procedure:

-

Baseline Cough Response:

-

Place a conscious, unrestrained guinea pig into the plethysmograph chamber.

-

Expose the animal to an aerosol of 0.4 M citric acid generated by the ultrasonic nebulizer for a fixed period (e.g., 5-10 minutes).[12][13]

-

Record the number of coughs during the exposure and for a 10-minute period immediately following. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.

-

-

Compound Administration:

-

Administer the test compound (e.g., Gefapixant at a specified dose, such as 6, 12, or 24 mg/kg) or vehicle via the desired route (e.g., oral gavage) at a set time before the citric acid challenge (e.g., 30-60 minutes).[11]

-

-

Post-Treatment Cough Challenge:

-

After the pretreatment period, repeat the citric acid challenge as described in the baseline step.

-

Record the number of coughs.

-

-

Data Analysis:

-

Compare the number of coughs in the vehicle-treated group to the compound-treated groups.

-

Calculate the percentage inhibition of cough for the test compound.

-

Protocol 2: Citric Acid Cough Challenge in Human Subjects

This protocol is based on the European Respiratory Society (ERS) guidelines for cough challenge testing.[1]

1. Subjects:

-

Healthy volunteers or patients with chronic cough.

-

Obtain informed consent.

-

Ensure subjects have no contraindications to the procedure (e.g., severe respiratory disease, recent respiratory infection).

2. Materials:

-

Nebulizer system with a breath-activated dosimeter (e.g., KoKo DigiDoser).[2]

-

Stock solution of citric acid (e.g., 1.0 M or higher).

-

Serial dilutions of citric acid in 0.9% saline (e.g., 0.01, 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 M).[14]

-

0.9% saline for placebo inhalations.

-

Nose clip.

-

Audio recording equipment.

3. Procedure:

-

Seat the subject comfortably in an upright position and apply a nose clip.

-

Instruct the subject to breathe normally through the mouthpiece of the nebulizer.

-

Begin with a single inhalation of 0.9% saline to familiarize the subject with the procedure.

-

Administer single inhalations of ascending concentrations of citric acid. The duration of each nebulization is controlled by the dosimeter (e.g., 1.2 seconds).[14]

-

Allow a 30-60 second interval between inhalations.

-

Randomly intersperse saline inhalations to blind the subject to the stimulus progression.[1]

-

Count the number of coughs in the 15-30 seconds following each inhalation.

-

The challenge is typically stopped when the subject produces a predetermined number of coughs (e.g., 2 or 5 coughs, defining the C2 or C5 threshold).[1]

4. Compound Administration (for therapeutic evaluation):

-

In a clinical trial setting, the test compound (e.g., Gefapixant 45 mg) or placebo is administered orally twice daily for a specified period (e.g., 12 or 24 weeks).[10]

-

Cough challenge tests can be performed at baseline and at the end of the treatment period to assess changes in cough reflex sensitivity.

Visualizations

Caption: Signaling pathway of induced cough and the site of action for a P2X3 antagonist.

Caption: Workflow for a preclinical evaluation of an antitussive agent in guinea pigs.

Caption: Workflow for a clinical trial assessing the effect of a drug on cough sensitivity.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Validation of the ERS standard citric acid cough challenge in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Rationale for Targeted Therapies in Refractory and Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of gefapixant for chronic cough: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. The effect of gefapixant, a P2X3 antagonist, on cough reflex sensitivity: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merck.com [merck.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.asha.org [pubs.asha.org]